1-(5-Methoxypyrimidin-2-yl)ethan-1-one

Description

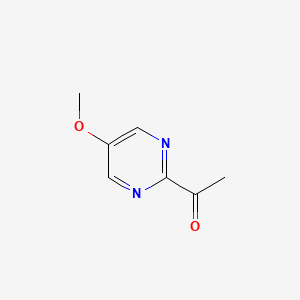

1-(5-Methoxypyrimidin-2-yl)ethan-1-one is a pyrimidine-derived ketone characterized by a methoxy group at the 5-position and a ketone moiety at the acetyl-substituted 2-position of the pyrimidine ring. This compound belongs to a broader class of heterocyclic ethanones, which are frequently utilized as intermediates in pharmaceutical and agrochemical synthesis due to their structural versatility and reactivity .

Properties

IUPAC Name |

1-(5-methoxypyrimidin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)7-8-3-6(11-2)4-9-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDLTPZBHRJRMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=N1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methoxypyrimidin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 5-methoxypyrimidine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxypyrimidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1-(5-Methoxypyrimidin-2-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Methoxypyrimidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Comparison Table

| Compound Name | Pyrimidine Substituents (Positions) | Key Functional Groups | Reactivity Implications |

|---|---|---|---|

| This compound | 5-OCH₃, 2-COCH₃ | Methoxy, acetyl | Electron-withdrawing effects; stabilized resonance |

| 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethan-1-one | 5-OCH₃, 4-COCH₃, 2-CH₃ | Methoxy, acetyl, methyl | Steric hindrance at 2-position |

| 1-(2-mercapto-4-methylpyrimidin-5-yl)ethan-1-one | 5-COCH₃, 2-SH, 4-CH₃ | Thiol, acetyl, methyl | Oxidative sensitivity; nucleophilic thiol |

Physical and Spectral Properties

While explicit data for this compound are lacking, spectral characterization methods for analogous compounds include:

- ¹H-NMR and ¹³C-NMR : Used to confirm acetyl and methoxy group positions (e.g., 1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethan-1-one in ).

- Melting Points and Solubility : Derivatives like 1-(2-mercapto-4-methylpyrimidin-5-yl)ethan-1-one () often exhibit moderate water solubility due to polar substituents, whereas methoxy groups may enhance lipophilicity.

Biological Activity

1-(5-Methoxypyrimidin-2-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and its relevance in therapeutic applications.

This compound has the molecular formula C8H9N1O2 and a molecular weight of 165.16 g/mol. It features a pyrimidine ring substituted with a methoxy group and an ethanone moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may act as a modulator of various biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against coronaviruses. For instance, similar compounds have shown low micromolar activity against SARS-CoV and MERS-CoV, indicating that this compound could possess comparable effects.

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| This compound | SARS-CoV | TBD |

| This compound | MERS-CoV | TBD |

Case Studies

Several case studies have explored the therapeutic potential of pyrimidine derivatives similar to this compound:

- Case Study on Antiviral Activity : A study evaluated the efficacy of pyrimidine analogues against various strains of coronaviruses. The findings indicated that certain compounds exhibited effective inhibition at low concentrations, suggesting a promising avenue for further research into this compound.

- Case Study on Anticancer Properties : Another investigation focused on the apoptotic effects of pyrimidine derivatives in breast cancer models, revealing significant reductions in cell viability at nanomolar concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.